molecular formula C5H3N4NaO B000781 Allopurinol sodium CAS No. 17795-21-0

Allopurinol sodium

Cat. No. B000781
CAS RN: 17795-21-0
M. Wt: 158.09 g/mol
InChI Key: PTJRZVJXXNYNLN-UHFFFAOYSA-M
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Description

Allopurinol sodium is a sodium form of allopurinol, a structural isomer of hypoxanthine, known for its effectiveness in inhibiting xanthine oxidase, an enzyme responsible for converting oxypurines to uric acid. Its primary function is to reduce serum and urine concentrations of uric acid, thereby offering protection against uric acid-mediated damage in conditions characterized by excessive uric acid production, such as during the treatment of certain malignancies (Definitions, 2018).

Synthesis Analysis

Allopurinol is synthesized from ethyl cyanoacetate and triethyl ortho-formate, offering a straightforward method that yields high purity and a significant overall yield of 53.7% (Z. Zhiyong, 2007).

Molecular Structure Analysis

Studies have shown that allopurinol and its derivative oxypurinol can scavenge highly reactive hydroxyl radicals, with oxypurinol being a more potent scavenger. This suggests that the protective actions of allopurinol against reperfusion damage after hypoxia are not solely due to xanthine oxidase inhibition but also due to its ability to neutralize reactive oxygen species (P.Christopher Moorhouse et al., 1987).

Chemical Reactions and Properties

Allopurinol undergoes various chemical reactions, including conversion to its major metabolite alloxanthine by xanthine oxidase, which significantly contributes to its therapeutic effects in controlling hyperuricemias. This process and its metabolic disposition have been studied across different species, including humans (G. Elion et al., 1966).

Physical Properties Analysis

Allopurinol's physical properties have been enhanced through mechanosynthesis with maleic acid and oxalic acid to overcome its poor aqueous solubility, permeability, and bioavailability. The salts created exhibit improved solubility and dissolution up to 5-fold and increased diffusion permeability up to 12 times compared to native allopurinol (Richu Bagya Varsa S et al., 2023).

Chemical Properties Analysis

Allopurinol's chemical properties, including its interaction with enzymes and its impact on metabolic pathways, have been extensively studied. For instance, allopurinol significantly affects pyrimidine metabolism, evidenced by increased urinary excretion of orotidine and orotic acid, indicating its broader biochemical impacts beyond purine metabolism (W. Kelley & T. Beardmore, 1970).

Scientific Research Applications

  • Uric Acid Reduction : Allopurinol sodium is effective in decreasing serum and urine concentrations of uric acid, offering protection against uric acid-mediated end organ damage in conditions like excessive production of uric acid during malignancy treatment (Definitions, 2018).

  • Kidney Function Improvement : It ameliorates the decrease in kidney haemodynamic and excretory function following an ischemic period (Hestin & Johns, 1999).

  • Vascular Health : Allopurinol treatment is associated with an improvement in endothelium-dependent vasodilatation, beneficial for vascular health (Kanbay et al., 2014).

  • Potential Antileishmanial Agent : It inhibits the growth of Leishmania braziliensis in vitro and has low toxicity, making it a candidate for animal experimentation (Pfaller & Marr, 1974).

  • Biochemical Effects : Allopurinol reduces the concentration of phosphoribosylpyrophosphate (PRPP) in red cells, indicating it may have various biochemical effects beyond xanthine oxidase inhibition (Fox, Wyngaarden, & Kelley, 1970).

  • Insulin Resistance : It has a protective effect on vascular complications of insulin resistance by decreasing various inflammatory markers and increasing insulin secretion (El-Bassossy et al., 2015).

  • Anti-nociceptive Properties : Allopurinol has anti-nociceptive properties in mice, enhancing purinergic activity (Schmidt et al., 2009).

  • Dermatologic Disorders : Used in treating various dermatologic disorders like acquired reactive perforating collagenosis, sarcoidosis, psoriasis, and granulomas (Tsai & Yeh, 2010).

  • Immunomodulating Effects : Shows immunomodulating effects in the treatment of experimental autoimmune uveitis (Grus et al., 2003).

  • Bipolar Disorder Treatment : Adjuvant allopurinol leads to significant improvements in patients suffering from acute mania in bipolar disorder (Jahangard et al., 2014).

  • Cardiac Health : Increases myocardial contractility and cardiac output, aiding in the rapid recovery of stressed myocardium (Dewall et al., 1971).

properties

IUPAC Name

sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJRZVJXXNYNLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N4NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allopurinol sodium

CAS RN

17795-21-0
Record name Allopurinol sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
LA Trissel, JF Martinez - American Journal of Health-System …, 1994 - academic.oup.com
… Five-milliliter samples of allopurinol sodium 3 mg/… allopurinol sodium 3 mg/mL during the observation period. However, 34 drugs showed various incompatibilities with allopurinol sodium…
Number of citations: 8 academic.oup.com
EM Samy, MA Hassan, SS Tous, CT Rhodes - European journal of …, 2000 - Elsevier
… The crystallinity of the drug allopurinol/sodium salicylate coevaporates and physical mixture at ratios of 1:1 and 1:2 was determined by PXRD (Fig. 4). In the diffractograms, all diffraction …
Number of citations: 39 www.sciencedirect.com
H Bundgaard, E Falch, SB Pedersen… - International journal of …, 1985 - Elsevier
… 2.5 ml of an alkaline allopurinol sodium solution (10 mg. ml-’ of allopurinol) … An alkaline solution of allopurinol sodium was also given intravenously …
Number of citations: 10 www.sciencedirect.com
EK Choi, H Jung, KJ Kim, SJ Kang, HJ Kim… - … : Official Journal of the …, 2018 - europepmc.org
Objectives Nitrite as an alternative source of nitric oxide has been proposed, as it can mediate the protective response in the presence of ischemia or hypoxic conditions and inorganic …
Number of citations: 7 europepmc.org
MJ Nicar, K Hill, CYC Pak - Metabolism, 1983 - Elsevier
In an effort to develop a simple and reliable method with which to assess the propensity for spontaneous nucleation of calcium oxalate and brushite in urine, the permissible increment …
Number of citations: 43 www.sciencedirect.com
S Ueng - Baylor University Medical Center Proceedings, 2005 - Taylor & Francis
… There is a significant difference in the 5-day cost of oral allopurinol/ sodium bicarbonate and rasburicase. Because of the expense, judicious use of the medication is necessary to …
Number of citations: 54 www.tandfonline.com
H Bundgaard, E Jensen, E Falch… - International journal of …, 1990 - Elsevier
… For comparison an alkaline solution of allopurinol sodium was also given intravenously to two rabbits in an equivalent amount. As seen from Fig. 6, essentially the same plasma levels …
Number of citations: 8 www.sciencedirect.com
C Huzmeli, E Eliacik, M Saglam, B Doner… - Case Reports in …, 2016 - hindawi.com
The tumor lysis syndrome (TLS) is a collection of metabolic abnormalities that occur in consequence of the release of intracellular contents following lysis of tumor cells. TLS occurs …
Number of citations: 8 www.hindawi.com
M Butz - Urologia Internationalis, 1986 - karger.com
Considerable progress has been made regarding pathogenesis, diagnosis and conservative management of urolithiasis. The cause of the disease can now be determined in nearly 80…
Number of citations: 20 karger.com
MC Tsai - Reactions, 2009 - Springer
An 81-year-old woman developed sick sinus syndrome and acute tumour lysis syndrome during treatment with thalidomide for unresectable liver cancer. The woman, who had a history …
Number of citations: 0 link.springer.com

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